3-(2-Fluorophenethyl)pyrrolidine
Description
3-(2-Fluorophenethyl)pyrrolidine is a pyrrolidine derivative featuring a 2-fluorophenethyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine ring, is a versatile scaffold in medicinal chemistry due to its conformational flexibility, which facilitates interactions with biological targets. The 2-fluorophenethyl group introduces steric and electronic effects that modulate receptor binding, pharmacokinetics, and metabolic stability.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h1-4,10,14H,5-9H2 |
InChI Key |
SIIPUNRZNDTYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenethyl)pyrrolidine typically involves the reaction of 2-fluorophenethylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-fluorophenylacetaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 3-(2-Fluorophenethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenethyl group.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethyl derivatives.
Scientific Research Applications
3-(2-Fluorophenethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenethyl)pyrrolidine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Fluorination Patterns :
- 3-(2-Fluorophenethyl)pyrrolidine vs. 4-chlorophenyl-pyrrolidine derivatives (e.g., in melanocortin receptor ligands): The 2-fluoro substituent on the phenethyl group may enhance lipophilicity and alter π-π stacking compared to 4-chloro substitution. In MC4R agonists, 4-chlorophenyl groups maximize binding (Ki = 1.0 nM), while 2-fluoro substitution in other contexts retains potency but with reduced receptor activation . Key Insight: Fluorine’s electronegativity and small size optimize steric compatibility with hydrophobic receptor pockets.
Methylation and Steric Effects :
- Methylation of pyrrolidine derivatives (e.g., compound 30: 2,5-dimethylpyrrolidine) preserves potency compared to parent compounds, as seen in antiviral studies (EC50: low micromolar range). However, methylation at the pyrrolidine nitrogen (e.g., compound 31: D-proline derivative) reduces potency by 9-fold, highlighting the sensitivity of stereochemistry and nitrogen accessibility .
Stereochemical Influence
- S,R vs. R,S Isomers: In MC4R ligands, the S,R configuration of pyrrolidine derivatives results in full agonism (EC50 = 3.8 nM), whereas R,S isomers exhibit high affinity but fail to stimulate cAMP production. This underscores the critical role of stereochemistry in functional outcomes .
Receptor Selectivity and Binding Modes
- 5-HT1A Receptor :
- Nitric Oxide Synthase (NOS): Pyrrolidine-containing NOS inhibitors (e.g., compounds 4–9) maintain potency despite varied binding modes. Chirality changes (e.g., compound 6) reposition the pyrrolidine ring near Asp602 instead of heme propionates, demonstrating conformational adaptability .
Pharmacokinetic and Physicochemical Properties
- Basicity and Lipophilicity: The pyrrolidine nitrogen’s basicity (sp³ hybridized) is influenced by adjacent aromatic rings. In nicotine analogs, polarizability effects from the pyrrolidine ring increase pyridine nitrogen basicity, affecting absorption and blood-brain barrier penetration . 3-(2-Fluorophenethyl)pyrrolidine’s fluorine atom may reduce metabolic degradation, enhancing bioavailability compared to non-fluorinated analogs.
Data Tables: Comparative Analysis
Table 1. Substituent Effects on Pyrrolidine Derivatives
Table 2. Impact of Structural Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
